molecular formula C19H17FN4O4 B2618132 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034242-04-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2618132
CAS-Nummer: 2034242-04-9
Molekulargewicht: 384.367
InChI-Schlüssel: BPCZKEICYGOBGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazole-4-carboxamide derivative featuring a benzodioxole moiety linked via a methyl group to the triazole ring. The structure is further substituted with a 2-fluorophenyl-hydroxyethyl group at the 1-position of the triazole core. The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug design due to its resistance to oxidative degradation .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4/c20-14-4-2-1-3-13(14)16(25)10-24-9-15(22-23-24)19(26)21-8-12-5-6-17-18(7-12)28-11-27-17/h1-7,9,16,25H,8,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCZKEICYGOBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Benzo[d][1,3]dioxole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, recent investigations have highlighted its effectiveness against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows for interaction with specific biological targets, which can lead to the inhibition of cancer cell proliferation.

Case Study: Anticancer Mechanisms

A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against breast and prostate cancer cell lines. The mechanism of action was linked to the induction of apoptosis and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Anti-Diabetic Properties

Research has also indicated that this compound may possess anti-diabetic effects. In vitro studies have shown that it can lower glucose levels in diabetic models, suggesting potential applications in managing diabetes.

Case Study: Metabolic Effects

In a model using Drosophila melanogaster, the compound was tested for its ability to regulate glucose metabolism. Results indicated a significant reduction in glucose levels, supporting its potential use as an anti-diabetic agent .

Molecular Interactions

The compound's interaction with biomolecules such as DNA and proteins has been studied extensively. Molecular docking studies suggest that it can bind effectively to target proteins involved in cancer progression, thereby inhibiting their activity.

Table 1: Binding Affinity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide with Target Proteins

Target ProteinBinding Affinity (kcal/mol)Method Used
DNA-9.5Molecular Docking
Bovine Serum Albumin-8.7Molecular Docking
Cancer Target Protein-10.2Molecular Docking

Antimicrobial Activity

Preliminary studies have suggested that this compound may also exhibit antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, showing potential as a therapeutic agent for infections.

Synthesis Techniques

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide involves several steps including the coupling of different chemical precursors under controlled conditions to yield high-purity products.

Table 2: Synthesis Steps Overview

StepDescription
Step 1Synthesis of benzo[d][1,3]dioxole intermediate
Step 2Formation of triazole ring through cyclization
Step 3Coupling with fluorophenyl derivative
Step 4Final purification and characterization

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Wirkmechanismus

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the triazole ring might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the benzo[d][1,3]dioxole moiety might contribute to the overall stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with similar triazole-4-carboxamides from the evidence:

Compound Name Substituents (R1, R2) Molecular Weight* Melting Point (°C) Rf Value (Hex/EtOAc) Key Structural Features
Target Compound R1: Benzo[d][1,3]dioxol-5-ylmethyl; R2: 2-(2-fluorophenyl)-2-hydroxyethyl ~430.4 N/A N/A Fluorophenyl, hydroxyethyl, benzodioxole
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e) R1: Benzo[d][1,3]dioxol-5-ylmethyl; R2: Phenyl ~364.4 170–173 0.14 Phenyl, benzodioxole
1-(3,4-bis(benzyloxy)benzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3f) R1: 3,4-bis(benzyloxy)benzyl; R2: Phenyl ~535.5 111–114 0.14 Bulky benzyloxy groups
1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h) R1: 4-methoxybenzyl; R2: Phenyl ~338.4 209–210 0.15 Methoxy group
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-triazole-4-carboxamide R1: Oxazole-methyl; R2: 2-fluorophenyl ~466.5 N/A N/A Oxazole, ethoxyphenyl, fluorine

*Calculated based on molecular formulas.

Key Observations :

  • Compared to 3f , which has bulky 3,4-bis(benzyloxy) groups, the target compound’s benzodioxole moiety balances lipophilicity and metabolic stability without excessive steric hindrance .

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F1N5O4C_{19}H_{20}F_{1}N_{5}O_{4} with a molecular weight of 393.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating antiproliferative effects. For instance, studies have shown that similar triazole compounds can inhibit the growth of breast and colon cancer cells by inducing apoptosis through the activation of caspases and disruption of the cell cycle .

Table 1: Anticancer Activity of Related Triazoles

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Triazole AMCF-7 (Breast)15Apoptosis induction
Triazole BHCT116 (Colon)12Cell cycle arrest
N-(benzo[d][1,3]dioxol-5-ylmethyl)-triazoleA549 (Lung)10Caspase activation

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole structure have shown notable antimicrobial properties. The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, with results indicating significant inhibitory effects. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored in vitro. Similar triazoles have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that N-(benzo[d][1,3]dioxol-5-ylmethyl)-triazole may modulate inflammatory responses through the NF-kB signaling pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Disruption : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspases leading to programmed cell death.
  • Antimicrobial Action : Disrupts cellular integrity in bacteria.
  • Cytokine Modulation : Inhibits inflammatory mediators.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in various preclinical models:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles significantly reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .
  • Antimicrobial Testing : Another study reported on the use of benzo[d][1,3]dioxole derivatives against drug-resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

What synthetic methodologies are recommended for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives?

Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
  • Amide Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to attach the benzo[d][1,3]dioxol-5-ylmethyl group to the triazole-carboxylic acid intermediate.
  • Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane, with triethylamine as a base, improve reaction efficiency .
  • Purification : Column chromatography (e.g., Hex/EtOAc gradients) and recrystallization ensure high purity. Confirm structural integrity via 1^1H/13^13C NMR and HRMS .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for triazole-carboxamide derivatives?

Answer:
Discrepancies may arise from:

  • Stereochemical Variations : Use chiral chromatography or X-ray crystallography (e.g., ORTEP-III) to confirm stereochemistry, as diastereomers can exhibit distinct NMR shifts .
  • Solvent Artifacts : Ensure deuterated solvents (CDCl3_3, DMSO-d6_6) are free from residual protons. Cross-reference with databases (e.g., PubChem) for expected chemical shifts .
  • Dynamic Effects : Variable-temperature NMR can detect conformational exchange broadening in flexible substituents (e.g., hydroxyethyl groups) .

What strategies optimize reaction yields for introducing fluorophenyl groups into triazole-carboxamide scaffolds?

Answer:
Key considerations include:

  • Electrophilic Fluorination : Use Selectfluor or DAST to introduce fluorine atoms regioselectively.
  • Protection/Deprotection : Protect hydroxyl groups (e.g., TBS ether) during harsh conditions to prevent side reactions.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura coupling for aryl fluoride incorporation .
  • Reaction Monitoring : Track intermediates via TLC and HPLC to adjust stoichiometry and reaction time .

How should researchers design cellular assays to evaluate the bioactivity of this compound?

Answer:
For target identification and validation:

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) to prioritize protein targets (e.g., kinases, GPCRs) based on structural motifs like the triazole ring and fluorophenyl group .
  • Cytotoxicity Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM).
  • Mechanistic Studies : Western blotting to assess pathway modulation (e.g., Wnt/β-catenin, MAPK) . Include positive controls (e.g., known kinase inhibitors) and validate with siRNA knockdown .

What analytical techniques are critical for characterizing the stability of this compound under physiological conditions?

Answer:

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma over 24 hours.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to inform storage conditions.
  • Circular Dichroism (CD) : Detect conformational changes in aqueous buffers (PBS, pH 7.4) .
  • Metabolite Profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites via LC-QTOF-MS .

How can computational methods aid in SAR studies of triazole-carboxamide derivatives?

Answer:

  • QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity.
  • MD Simulations : GROMACS for assessing binding stability (≥50 ns trajectories) to targets like β-catenin .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (<5), solubility (≥50 µM), and CYP450 inhibition profiles .

What are common pitfalls in synthesizing hydroxyethyl-substituted triazoles, and how can they be mitigated?

Answer:

  • Oxidation of Hydroxy Groups : Use inert atmospheres (N2_2) and antioxidants (e.g., BHT) during reactions.
  • Epimerization : Low-temperature conditions (−20°C) and chiral auxiliaries prevent racemization at the hydroxyethyl stereocenter .
  • Byproduct Formation : Monitor for triazole regioisomers (1,4 vs. 1,5) via 1^1H NMR (characteristic triplet for H-5 in 1,4-isomers) .

How should researchers validate the biological relevance of in vitro data for this compound?

Answer:

  • Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition IC50_{50}) and cellular (e.g., EC50_{50}) data to confirm target engagement.
  • Animal Models : Test efficacy in diet-induced obese mice (for metabolic studies) or xenograft models (for oncology), using pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) .
  • Counter-Screens : Exclude off-target effects via panels (e.g., Eurofins Pharma Discovery) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.